2-Bromo-4-fluorobenzamide
Overview
Description
2-Bromo-4-fluorobenzamide is an organic compound with the molecular formula C7H5BrFNO. It is a white solid that is slightly soluble in water but more soluble in organic solvents like ethanol and ether. This compound is used as an important reagent in organic synthesis, particularly in the creation of compounds with specific chemical activities .
Mechanism of Action
Target of Action
2-Bromo-4-fluorobenzamide is a chemical compound that has been used as a reagent in the synthesis of various bioactive compounds For instance, tricyclic dihydroquinazolinones, synthesized using this compound, act as anti-obesity agents . Another set of compounds, imidazole pyrimidine amides, synthesized using this compound, act as cyclin-dependent kinase inhibitors .
Mode of Action
For example, the anti-obesity agents (tricyclic dihydroquinazolinones) and cyclin-dependent kinase inhibitors (imidazole pyrimidine amides) synthesized using this compound likely interact with their respective targets to modulate their activity .
Biochemical Pathways
For instance, cyclin-dependent kinase inhibitors can affect cell cycle regulation .
Result of Action
The compounds synthesized using it, such as tricyclic dihydroquinazolinones and imidazole pyrimidine amides, have been reported to have anti-obesity effects and inhibit cyclin-dependent kinases, respectively .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-fluorobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent to synthesize tricyclic dihydroquinazolinones, which act as anti-obesity agents, and imidazole pyrimidine amides, which act as cyclin-dependent kinase inhibitors . These interactions are crucial for the compound’s role in biochemical pathways and its effectiveness in various applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in studies to understand its impact on melanoma cells, where it demonstrated strong tumor uptake and retention . This indicates its potential in influencing cellular processes and its application in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it acts as an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex . This mechanism is crucial for its role in biochemical applications and its effectiveness in various studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, its stability and degradation were studied in the context of its use as a reagent in biochemical reactions . These temporal effects are essential for understanding its long-term impact and effectiveness in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that different dosages can lead to varying effects, including threshold effects and toxic or adverse effects at high doses. For instance, in melanoma studies, different dosages of the compound were used to observe its impact on tumor uptake and retention . These dosage effects are crucial for determining the optimal dosage for various applications and understanding its safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in these pathways can affect metabolic flux and metabolite levels. For example, it has been used in the synthesis of compounds that act as cyclin-dependent kinase inhibitors, indicating its involvement in metabolic pathways related to cell cycle regulation . Understanding these pathways is essential for its application in biochemical research and drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect its localization and accumulation. For instance, its strong tumor uptake and retention in melanoma studies indicate its effective transport and distribution within tumor tissues . These properties are crucial for its application in cancer research and other biochemical studies.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct it to specific compartments or organelles. For example, its role as an androgen-receptor antagonist involves its localization within the cell to prevent nuclear translocation of the ligand-receptor complex . Understanding its subcellular localization is essential for its application in biochemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-fluorobenzamide can be synthesized through the reaction of benzoyl chloride with 2-bromo-4-fluoroaniline. Copper chloride is often used as a catalyst in this reaction. The reaction conditions can be adjusted based on specific experimental requirements .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: These reactions can modify the functional groups attached to the benzene ring.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides .
Scientific Research Applications
2-Bromo-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its ability to form stable complexes.
Industry: Used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Bromo-5-fluorobenzamide: Similar in structure but with the fluorine atom in a different position.
4-Bromobenzamide: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
2-Fluorobenzamide: Lacks the bromine atom, affecting its reactivity and applications
Uniqueness: 2-Bromo-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it valuable in various fields of research and industry .
Properties
IUPAC Name |
2-bromo-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODMEGZVDWKPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606299 | |
Record name | 2-Bromo-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-40-2 | |
Record name | 2-Bromo-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10606299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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